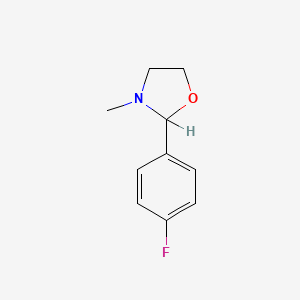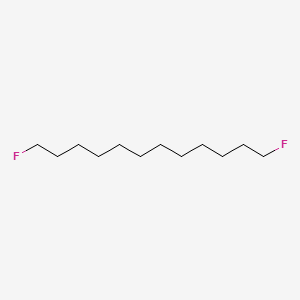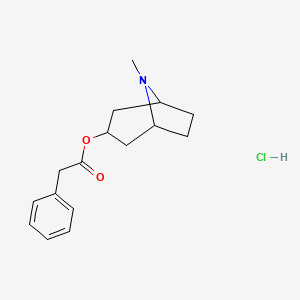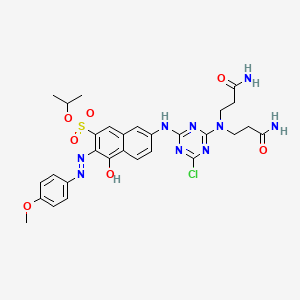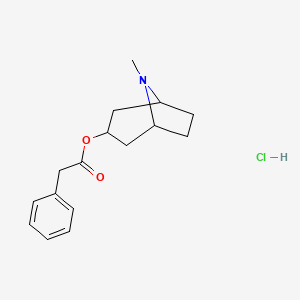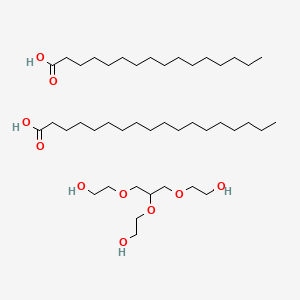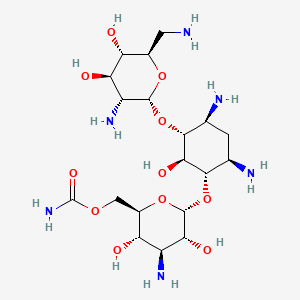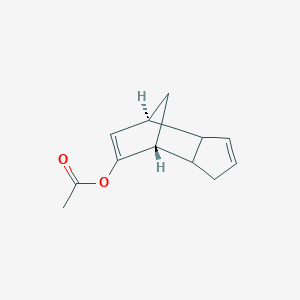
6-Acetoxydicyclopentadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of dicyclopentadiene, a compound known for its applications in various chemical processes. The compound is characterized by its unique structure, which includes an acetate group attached to a dicyclopentadiene framework.
Preparation Methods
The synthesis of 6-Acetoxydicyclopentadiene typically involves the acetylation of dicyclopentadiene derivatives. One common method includes the reaction of dicyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
6-Acetoxydicyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Scientific Research Applications
6-Acetoxydicyclopentadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 6-Acetoxydicyclopentadiene involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
6-Acetoxydicyclopentadiene can be compared with other similar compounds such as:
Dicyclopentadiene: The parent compound, which lacks the acetate group, is less reactive in certain chemical reactions.
Acetoxydihydrodicyclopentadiene: A closely related compound with similar properties but different reactivity profiles.
Tricyclo[5.2.1.02,6]dec-3-enyl acetate: Another derivative with a similar structure but distinct chemical behavior
The uniqueness of this compound lies in its specific reactivity and the ability to undergo a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(1S,7R)-8-tricyclo[5.2.1.02,6]deca-3,8-dienyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,6,8-11H,4-5H2,1H3/t8-,9?,10?,11-/m1/s1 |
InChI Key |
NCAKJDRPFIITTK-AGVGLQIMSA-N |
Isomeric SMILES |
CC(=O)OC1=C[C@H]2C[C@@H]1C3C2C=CC3 |
Canonical SMILES |
CC(=O)OC1=CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


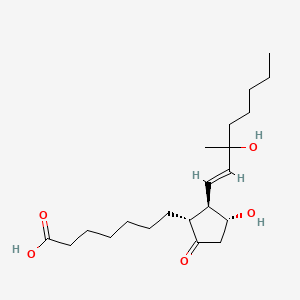
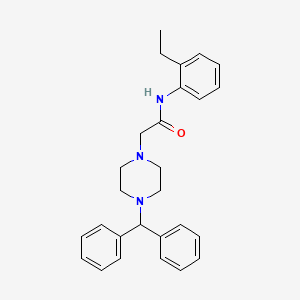
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)
